molecular formula C19H16O3 B14597596 (2S)-5-Methoxy-5'-methyl-2,2'-spirobi[indene]-1,1'(3H,3'H)-dione CAS No. 61099-06-7

(2S)-5-Methoxy-5'-methyl-2,2'-spirobi[indene]-1,1'(3H,3'H)-dione

Cat. No.: B14597596
CAS No.: 61099-06-7
M. Wt: 292.3 g/mol
InChI Key: IOTQGUKHDJYBDB-IBGZPJMESA-N
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Description

(2S)-5-Methoxy-5’-methyl-2,2’-spirobi[indene]-1,1’(3H,3’H)-dione is a complex organic compound characterized by its unique spirobi[indene] structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-5-Methoxy-5’-methyl-2,2’-spirobi[indene]-1,1’(3H,3’H)-dione typically involves multi-step organic reactions. One common approach includes the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to form the spirobi[indene] core. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and bases such as potassium carbonate (K2CO3) to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of (2S)-5-Methoxy-5’-methyl-2,2’-spirobi[indene]-1,1’(3H,3’H)-dione may involve large-scale batch reactors where the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors can also be explored to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2S)-5-Methoxy-5’-methyl-2,2’-spirobi[indene]-1,1’(3H,3’H)-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like LiAlH4, and nucleophiles like NaOMe. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include ketones, alcohols, alkanes, and substituted derivatives of the original compound. These products can be further utilized in various chemical syntheses and applications .

Scientific Research Applications

(2S)-5-Methoxy-5’-methyl-2,2’-spirobi[indene]-1,1’(3H,3’H)-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (2S)-5-Methoxy-5’-methyl-2,2’-spirobi[indene]-1,1’(3H,3’H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • (2S)-5-Methoxy-5’-ethyl-2,2’-spirobi[indene]-1,1’(3H,3’H)-dione
  • (2S)-5-Methoxy-5’-propyl-2,2’-spirobi[indene]-1,1’(3H,3’H)-dione
  • (2S)-5-Methoxy-5’-butyl-2,2’-spirobi[indene]-1,1’(3H,3’H)-dione

Uniqueness

(2S)-5-Methoxy-5’-methyl-2,2’-spirobi[indene]-1,1’(3H,3’H)-dione is unique due to its specific spirobi[indene] structure and the presence of methoxy and methyl groups.

Properties

CAS No.

61099-06-7

Molecular Formula

C19H16O3

Molecular Weight

292.3 g/mol

IUPAC Name

(2S)-5'-methoxy-5-methyl-2,2'-spirobi[3H-indene]-1,1'-dione

InChI

InChI=1S/C19H16O3/c1-11-3-5-15-12(7-11)9-19(17(15)20)10-13-8-14(22-2)4-6-16(13)18(19)21/h3-8H,9-10H2,1-2H3/t19-/m0/s1

InChI Key

IOTQGUKHDJYBDB-IBGZPJMESA-N

Isomeric SMILES

CC1=CC2=C(C=C1)C(=O)[C@]3(C2)CC4=C(C3=O)C=CC(=C4)OC

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C3(C2)CC4=C(C3=O)C=CC(=C4)OC

Origin of Product

United States

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